molecular formula C20H20N4O2 B14938278 N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938278
M. Wt: 348.4 g/mol
InChI Key: HQMLMAFNTCLYQF-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidine ring, and a phenyl group with methyl substitutions. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the indazole and pyrrolidine intermediates. The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The pyrrolidine ring can be prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Once the intermediates are prepared, they are coupled together using a condensation reaction. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can help identify the most efficient reaction parameters, such as temperature, pressure, and solvent choice. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of new amides, thioethers, or other derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-2-PYRROLIDINECARBOXAMIDE: This compound has a similar structure but differs in the position of the carbonyl group on the pyrrolidine ring.

    N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-4-PYRROLIDINECARBOXAMIDE: Another similar compound with a different substitution pattern on the pyrrolidine ring.

The uniqueness of N-(3,5-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-12-7-13(2)9-15(8-12)21-20(26)14-10-18(25)24(11-14)19-16-5-3-4-6-17(16)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

HQMLMAFNTCLYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C

Origin of Product

United States

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